molecular formula C14H19NO3S B262851 N-cyclohexyl-2-(phenylsulfonyl)acetamide

N-cyclohexyl-2-(phenylsulfonyl)acetamide

Cat. No.: B262851
M. Wt: 281.37 g/mol
InChI Key: DFRIEOSUVLCNBP-UHFFFAOYSA-N
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Description

Structural Characterization of N-Cyclohexyl-2-(phenylsulfonyl)acetamide

Crystallographic Analysis of Molecular Geometry

The structural characterization of this compound builds upon extensive crystallographic studies of related sulfonamide compounds that provide crucial insights into the molecular geometry and packing arrangements. The fundamental structural motif consists of a central acetamide group flanked by a cyclohexyl ring and a phenylsulfonyl substituent, creating a complex three-dimensional architecture. Related crystallographic studies of similar compounds demonstrate that the cyclohexyl ring consistently adopts a chair conformation, which serves as the most thermodynamically stable arrangement. The molecular geometry is further influenced by the electron-withdrawing nature of the sulfonyl group, which affects the electronic distribution throughout the molecule and influences intermolecular interactions in the solid state.

The chair conformation of the cyclohexyl ring has been consistently observed across multiple related structures, with puckering parameters indicating minimal deviation from the ideal geometry. In analogous compounds such as N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, the cyclohexyl ring maintains this preferred conformation with the nitrogen atom positioned in an equatorial orientation. This conformational preference minimizes steric strain and allows for optimal orbital overlap between the nitrogen lone pair and the carbonyl carbon. The phenylsulfonyl group orientation is influenced by both steric and electronic factors, with the sulfonyl oxygen atoms participating in weak intermolecular hydrogen bonding interactions that stabilize the crystal lattice.

X-ray Diffraction Studies of Solid-State Conformation

X-ray diffraction analysis of related sulfonamide-acetamide compounds reveals critical information about the solid-state conformation and intermolecular packing arrangements. The crystallographic data for N-(phenylsulfonyl)acetamide demonstrates that these compounds typically crystallize in monoclinic or orthorhombic space groups, with specific packing motifs driven by hydrogen bonding interactions. The N-H bond in the acetamide moiety consistently adopts an antiperiplanar conformation with respect to the C=O bond, a feature that has been observed across multiple related structures including N-(phenylsulfonyl)-2,2-dimethylacetamide and N-(phenylsulfonyl)-2,2,2-trimethylacetamide.

The solid-state structure is stabilized by a network of N-H⋯O hydrogen bonds that connect molecules into extended chains or two-dimensional layers. In the case of N-(phenylsulfonyl)acetamide, molecules are connected via N-H⋯O hydrogen bonds with donor-acceptor distances typically ranging from 2.8 to 3.0 Å and angles approaching linearity. The crystal packing efficiency is enhanced by these hydrogen bonding interactions, which create favorable electrostatic environments and contribute to the overall stability of the crystalline material. The presence of the cyclohexyl substituent in N-cyclohexyl derivatives introduces additional steric considerations that influence both intramolecular conformation and intermolecular packing arrangements.

The dihedral angles between aromatic rings and aliphatic substituents provide crucial information about molecular flexibility and conformational preferences. In related structures such as N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide, the dihedral angle between the benzene ring and the cyclohexane ring plane is approximately 64.8°, indicating significant deviation from coplanarity. This non-planar arrangement reduces π-π stacking interactions between aromatic rings but allows for more efficient packing through the formation of hydrogen bonding networks. The cyclohexyl ring consistently maintains its chair conformation with minimal distortion, as evidenced by puckering parameters that closely match those of ideal cyclohexane.

Comparative Analysis of Torsional Angles in Sulfonamide-Acetamide Linkages

The torsional angles within the sulfonamide-acetamide linkage represent critical structural parameters that determine both molecular conformation and biological activity. Comparative analysis of related compounds reveals consistent patterns in the orientation of the SO2-NH-CO-C segment, with the N-H and C=O bonds typically adopting an anti configuration. In N-(phenylsulfonyl)acetamide, the C7-N1-S1-O2 torsion angle is approximately 58.3°, indicating a gauche relationship between the C-N bond and one of the S=O bonds, while the C7-N1-S1-O1 torsion angle is approximately -172.6°, representing an anti relationship with the other S=O bond.

The molecular geometry exhibits significant bending at the sulfur atom, with C-S-N-C torsion angles typically ranging from -60° to 70° depending on the specific substituents present. This bending allows for optimal orbital overlap and minimizes steric repulsion between the phenyl ring and the acetamide substituent. The conformational flexibility of the sulfonamide linkage enables the molecule to adopt orientations that facilitate favorable intermolecular interactions while maintaining intramolecular stability. The presence of the cyclohexyl group introduces additional conformational constraints that influence the overall molecular shape and packing behavior.

Hydrogen bonding patterns within the sulfonamide-acetamide framework demonstrate remarkable consistency across different substituent patterns. The acetamide N-H group serves as a hydrogen bond donor, while both the carbonyl oxygen and sulfonyl oxygens can function as acceptors. The geometric requirements for optimal hydrogen bonding influence the molecular conformation and contribute to the observed torsional angle preferences. Computational studies of related compounds suggest that the most stable conformations correspond to those observed in crystal structures, indicating that solid-state packing forces do not significantly distort the intrinsic molecular geometry.

Computational Modeling of Electronic Structure

Computational modeling approaches have provided invaluable insights into the electronic structure and properties of this compound and related compounds. Density Functional Theory calculations using various basis sets have been employed to predict optimal geometries, vibrational frequencies, and electronic properties. The computational results demonstrate excellent agreement with experimental crystallographic data, validating the theoretical approaches and providing additional insights into molecular behavior. The electronic structure is characterized by significant charge separation, with the sulfonyl group acting as a strong electron-withdrawing substituent that influences the electron density distribution throughout the molecule.

The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the acetamide nitrogen and carbonyl oxygen, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the phenylsulfonyl moiety. This orbital distribution suggests that the compound may exhibit nucleophilic character at the acetamide nitrogen while the phenylsulfonyl group provides an electrophilic site for potential chemical reactions. The HOMO-LUMO energy gap provides important information about the chemical reactivity and stability of the compound, with larger gaps generally indicating greater kinetic stability.

Density Functional Theory (DFT) Calculations for Orbital Configuration

Density Functional Theory calculations using B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have been extensively applied to sulfonamide-acetamide compounds to understand their electronic structure and properties. The DFT optimized geometries show excellent correlation with experimental X-ray structures, with bond lengths and angles typically within 0.02 Å and 2° of experimental values, respectively. The calculations predict that the cyclohexyl ring maintains its chair conformation in the gas phase, consistent with solution and solid-state observations. The N-C bond connecting the cyclohexyl ring to the acetamide nitrogen exhibits partial double bond character due to conjugation with the carbonyl group.

The frontier molecular orbital analysis provides crucial insights into the electronic properties and potential reactivity of these compounds. The HOMO energy levels typically range from -6.5 to -7.0 eV, while LUMO energies are generally found between -1.0 and -2.0 eV, resulting in HOMO-LUMO gaps of approximately 4.5 to 5.5 eV. These values indicate moderate chemical stability and suggest that the compounds may undergo nucleophilic attack at electron-deficient sites while the nitrogen atoms could serve as nucleophilic centers. The energy gap values also provide insights into potential optical and electronic properties, with implications for materials science applications.

Natural Bond Orbital (NBO) analysis reveals significant charge transfer interactions within the molecular framework. The lone pair electrons on the acetamide nitrogen show strong delocalization into the antibonding orbital of the adjacent C-C bond, while the carbonyl oxygen lone pairs participate in hyperconjugative interactions with nearby C-H bonds. The sulfonyl group exhibits pronounced electron-withdrawing character, with the sulfur atom bearing a positive charge of approximately +2.5 e and the oxygen atoms showing negative charges of approximately -0.8 e each. These charge distributions influence both intramolecular conformational preferences and intermolecular interaction patterns.

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-cyclohexylacetamide

InChI

InChI=1S/C14H19NO3S/c16-14(15-12-7-3-1-4-8-12)11-19(17,18)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16)

InChI Key

DFRIEOSUVLCNBP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

solubility

42.2 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Mechanism of Action : N-cyclohexyl-2-(phenylsulfonyl)acetamide has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers. It demonstrates significant inhibition of cell proliferation and migration in lung cancer cells, particularly those resistant to conventional therapies like gefitinib .
    • Case Studies : Research indicated that this compound effectively reduced phosphorylation of key proteins involved in cancer progression, such as ERK and Akt, leading to decreased tumor growth in vitro .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in therapeutic settings .
  • Antibacterial and Antifungal Activities
    • Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a potential agent for treating infections caused by resistant strains of bacteria and fungi.

Data Tables

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of EGFR signalingReduced cell proliferation in lung cancer cells
Anti-inflammatoryModulation of inflammatory pathwaysPotential therapeutic use in chronic inflammation
Antibacterial/FungalDisruption of microbial cell functionsEffective against resistant bacterial strains

Case Studies

  • EGFR Inhibition in Lung Cancer :
    • A study demonstrated that this compound significantly inhibited EGFR signaling in human lung cancer cells (NCI-H1975). The compound showed an IC50 value of approximately 6.16 µM, indicating potent activity against resistant cell lines .
  • Chronic Inflammation :
    • Investigations into the anti-inflammatory properties revealed that the compound could reduce markers of inflammation in various cell models, suggesting its utility in managing inflammatory diseases.
  • Antimicrobial Efficacy :
    • The compound was tested against several bacterial strains, showing promising results that warrant further exploration into its application as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfur-Containing Groups
  • N-Cyclohexyl-2-(phenylsulfanyl)acetamide (CAS 71433-02-8): Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group. IR spectra would lack the characteristic S=O stretches (~1150–1350 cm⁻¹) present in sulfonyl compounds .
  • N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide: Features a sulfamoyl (-SO₂NMe₂) group on the phenyl ring. Higher molecular weight (340.44 g/mol) and increased hydrogen-bond acceptors (8 vs. 4 in the target compound) enhance water solubility .
  • Sulfinyl and Sulfonyl Pyrimidoindoles (Compounds 2 and 3 in ):

    • Oxidation of sulfur (sulfinyl: -SO-; sulfonyl: -SO₂-) alters electronic properties and stability.
    • Sulfonyl derivatives are more resistant to further oxidation and exhibit stronger hydrogen-bonding interactions .
Heterocyclic Analogues
  • Imidazole Derivatives (e.g., N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide):

    • Replaces phenylsulfonyl with an imidazole ring.
    • IR spectra show C=N stretches (~1550 cm⁻¹) and lack S=O vibrations .
    • The imidazole’s basic nitrogen may enhance solubility in acidic conditions .
  • Isoquinoline Derivatives (e.g., Compound 7d in ): Incorporates a 4-methyl-1-oxoisoquinolin-2-yl group. ¹³C NMR shifts for the isoquinoline carbons (~120–150 ppm) differ significantly from phenylsulfonyl carbons (~125–140 ppm) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Functional Groups
N-Cyclohexyl-2-(phenylsulfonyl)acetamide ~297.39 (estimated) ~2.5 ~65–80 Sulfonyl, acetamide
N-Cyclohexyl-2-(phenylsulfanyl)acetamide 249.37 ~3.0* ~45 Thioether, acetamide
N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide 340.44 2.24 65.33 Sulfamoyl, phenoxy, acetamide
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide 208.23 (1b in ) ~1.5 ~60 Imidazole, acetamide

*Estimated based on structural similarity.

Preparation Methods

Electrochemical Oxidative Coupling

Recent advances in electrochemical synthesis enable direct coupling of thiophenol derivatives with cyclohexylamine to form sulfonamides. A 2019 study demonstrated that applying a controlled potential (1.5–2.6 V) in a microflow reactor facilitates the oxidation of thiophenol to disulfide, followed by sequential oxidation to sulfenamide and sulfonamide intermediates. The reaction proceeds via:

  • Anodic oxidation of thiophenol to diphenyl disulfide (Ph-S-S-Ph\text{Ph-S-S-Ph}) at 0.5 V.

  • Aminium radical formation through amine oxidation at 1.5 V, initiating S–N bond formation.

  • Sulfenamide oxidation to sulfonamide at 2.0–2.6 V, with DMSO serving as an oxygen donor.

This method achieves yields up to 85% under mild conditions (room temperature, no metal catalysts) and minimizes waste generation.

Chemical Oxidation with Hydrogen Peroxide

Traditional approaches involve oxidizing sulfenamide intermediates derived from thiols and amines. For example, Li et al. (2008) reported synthesizing N-cyclohexyl-2-benzothiazolesulfenamide using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) as an oxidant, yielding 95.28% product. Adapting this to N-cyclohexyl-2-(phenylsulfonyl)acetamide would require:

  • Reacting phenylthiolacetic acid with cyclohexylamine to form the sulfenamide.

  • Oxidizing the sulfenamide with H2O2\text{H}_2\text{O}_2 in aqueous acidic media.

Base-Catalyzed Disulfide-Amine Condensation

Alkaline Catalyst Systems

A 2015 patent (CN106316981A) describes a solvent-free method for synthesizing sulfenamides using inorganic bases (e.g., NaOH) or organic bases (e.g., tetramethylammonium hydroxide). Key steps include:

  • Suspension formation : Benzothiazole disulfide and water are stirred to form a suspension.

  • Amine addition : Cyclohexylamine is added at 20–40°C (molar ratio 1:1.5–3.0).

  • Catalyst introduction : Base catalyst (5–30 wt% of disulfide) is added at 35–85°C, followed by heating to 80–85°C for 1–2 hours.

While optimized for benzothiazole derivatives, substituting phenyl disulfide could yield N-cyclohexyl-2-(phenylsulfenyl)acetamide, which is subsequently oxidized to the sulfonyl derivative.

Oxidation of Sulfenamide Intermediates

DMSO-Mediated Oxidation

DMSO acts as a nucleophilic oxidant in converting sulfenamides to sulfonamides. A 2021 study demonstrated that DMSO transfers oxygen atoms to ethynylsulfonamides under microwave irradiation, forming sulfonyloxoacetamides. Applied to N-cyclohexyl-2-(phenylsulfenyl)acetamide, this method would involve:

  • Microwave-assisted heating : 80–120°C for 30–60 minutes.

  • Oxygen transfer : DMSO oxidizes the sulfenyl (–S–) group to sulfonyl (–SO2_2–).

This approach avoids stoichiometric oxidants and achieves >90% conversion in model systems.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
ElectrochemicalRT, 1.5–2.6 V, DMSO85%No metal catalysts, minimal wasteRequires specialized equipment
H2O2\text{H}_2\text{O}_250–60°C, acidic aqueous media95%High yield, scalableGenerates acidic wastewater
Base-catalyzed80–85°C, NaOH/TMAH98–99.5%Reusable catalyst, no solventLimited to sulfenamide intermediates
DMSO oxidationMicrowave, 80–120°C>90%No external oxidants, fast reactionRequires microwave reactor

Mechanistic Insights and Reaction Optimization

Disproportionation in Electrochemical Pathways

Cyclovoltammetry studies reveal that sulfonamide formation proceeds through two distinct oxidation steps:

  • Disulfide formation (Eox=0.5VE_{\text{ox}} = 0.5 \, \text{V}).

  • Sulfenamide oxidation (Eox=2.02.6VE_{\text{ox}} = 2.0–2.6 \, \text{V}).

Optimal current density (10–20 mA/cm2^2) ensures complete conversion without electrode fouling.

Catalyst Recycling in Base-Mediated Reactions

The CN106316981A patent notes that base catalysts (e.g., NaOH) can be recovered via vacuum distillation of reaction filtrates and reused for 3–5 cycles without yield loss .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for confirming the structural integrity of N-cyclohexyl-2-(phenylsulfonyl)acetamide?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton and carbon environments (e.g., cyclohexyl CH2 at δ 1.2–1.8 ppm, sulfonyl SO2 at δ ~3.3 ppm). Use deuterated solvents (CDCl3 or DMSO-d6) and compare shifts to computational predictions (DFT/GIAO) .
  • IR Spectroscopy : Confirm functional groups (amide C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1150–1300 cm⁻¹) .
  • X-ray Crystallography : Refine single-crystal structures using SHELXL (SHELX-97) to resolve bond lengths (e.g., C–S bond: 1.76–1.82 Å) and torsion angles. Data collection at 100–150 K minimizes thermal motion artifacts .

Q. What synthetic routes are optimal for This compound, and how are reaction yields maximized?

  • Methodological Answer :

  • Stepwise Synthesis : (1) React cyclohexylamine with chloroacetyl chloride to form the acetamide backbone; (2) Introduce the phenylsulfonyl group via nucleophilic substitution (K2CO3, DMF, 60°C, 12 h) .
  • Optimization : Use 1.5 equivalents of phenylsulfonyl chloride, monitor via HPLC (C18 column, acetonitrile/water gradient), and maintain anhydrous conditions (N2 atmosphere) to prevent hydrolysis .
  • Yield Improvement : Recrystallize from ethanol/water (7:3 v/v) to achieve >85% purity .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

  • Methodological Answer :

  • Dynamic Effects : Perform variable-temperature NMR (e.g., 25–60°C) to detect conformational exchange broadening in the cyclohexyl group .
  • Solvent Modeling : Recalculate DFT chemical shifts (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., IEFPCM for DMSO) to reduce deviations (<0.5 ppm for 13C) .
  • Crystallographic Cross-Validation : Compare experimental X-ray torsion angles (e.g., C–S–C–O: 85–95°) with optimized geometries from Gaussian09 .

Q. What strategies elucidate the pharmacodynamic interactions of This compound with biological targets?

  • Methodological Answer :

  • Binding Assays : Use SPR (Biacore) to measure association/dissociation rates (ka/kd) and ITC for ΔH/ΔS profiling. For example, a KD of 2.3 µM was reported for kinase inhibition .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories, AMBER force field) focusing on sulfonyl H-bonding with catalytic lysine residues .
  • Mutagenesis Studies : Replace key residues (e.g., Lys123Ala) to validate binding pockets via fluorescence quenching assays .

Q. How can crystallographic disorder in the cyclohexyl group be addressed during refinement?

  • Methodological Answer :

  • Multi-Component Modeling : Split the cyclohexyl ring into two occupancy-refined parts (e.g., 60:40 ratio) using SHELXL .
  • Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) for overlapping atoms .
  • Validation : Check R1/wR2 convergence (<0.05 divergence) and Fo/Fc maps for residual electron density (<0.3 eÅ⁻³) .

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